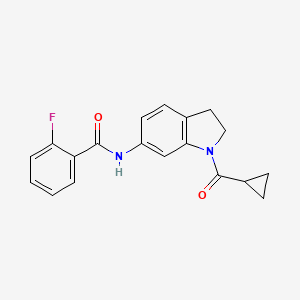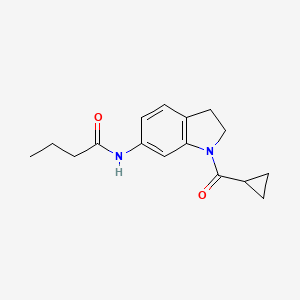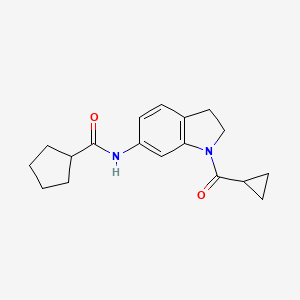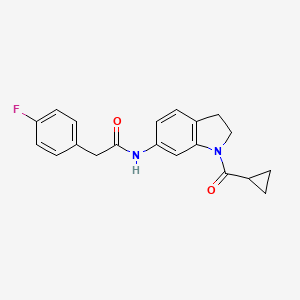
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide (NCF) is an organic compound that has been studied for its potential applications in scientific research. NCF is a derivative of indole and has a fluorine atom attached to its benzamide group. It is an important synthetic intermediate in organic synthesis and is used as a building block for other compounds. NCF has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label.
Wirkmechanismus
The mechanism of action of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is not fully understood. However, it is believed that N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide binds to various proteins and enzymes, resulting in a change in their activity. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to bind to various enzymes, including cyclooxygenase-2 (COX-2), lipoxygenase (LOX), and cyclooxygenase-1 (COX-1). N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to inhibit the activity of other enzymes, such as phosphatidylinositol 3-kinase (PI3K) and 5-lipoxygenase (5-LOX).
Biochemical and Physiological Effects
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been found to inhibit the activity of cyclooxygenase enzymes, resulting in reduced inflammation. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to inhibit the growth of cancer cells, and to inhibit the growth of bacteria. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been found to reduce the production of reactive oxygen species, which can lead to oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is readily available. It is also relatively stable and can be stored for long periods of time without degradation. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is also relatively non-toxic and has low environmental impact. However, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide is not soluble in water, which can limit its use in certain experiments.
Zukünftige Richtungen
The potential applications of N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide are still being explored. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been studied for its potential use in drug delivery systems, as it has been found to be able to bind to proteins and enzymes. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could also be used as a fluorescent label for imaging and DNA sequencing. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could also be used as a reagent in organic synthesis to synthesize indole-based compounds. Additionally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could be used in the development of new anti-inflammatory, anti-cancer, and anti-bacterial drugs. Finally, N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide could be used as a tool to study the mechanism of action of various enzymes and proteins.
Synthesemethoden
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide can be synthesized using a variety of methods. The most common method is the condensation reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzamide. This reaction is catalyzed by a base such as potassium carbonate. Other methods that have been used to synthesize N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide include the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluoroaniline, the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzoyl chloride, and the reaction of 1-cyclopropanecarbonyl-2,3-dihydro-1H-indole-6-carboxylic acid with 2-fluorobenzonitrile.
Wissenschaftliche Forschungsanwendungen
N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been studied for its potential applications in medicinal chemistry, as a reagent in organic synthesis and as a fluorescent label. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has been used as a fluorescent label in a variety of biological studies, including DNA sequencing, protein labeling, and imaging. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been used as a reagent in organic synthesis, particularly in the synthesis of indole-based compounds. N-(1-cyclopropanecarbonyl-2,3-dihydro-1H-indol-6-yl)-2-fluorobenzamide has also been studied for its potential applications in medicinal chemistry, as it has been found to have anti-inflammatory, anti-cancer, and anti-bacterial properties.
Eigenschaften
IUPAC Name |
N-[1-(cyclopropanecarbonyl)-2,3-dihydroindol-6-yl]-2-fluorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2/c20-16-4-2-1-3-15(16)18(23)21-14-8-7-12-9-10-22(17(12)11-14)19(24)13-5-6-13/h1-4,7-8,11,13H,5-6,9-10H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQJVEQQYQCBIMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCC3=C2C=C(C=C3)NC(=O)C4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopentanecarboxamide](/img/structure/B6536159.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]cyclopropanecarboxamide](/img/structure/B6536163.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-(trifluoromethyl)benzamide](/img/structure/B6536169.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide](/img/structure/B6536174.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]thiophene-2-carboxamide](/img/structure/B6536176.png)
![N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]-2-methoxyacetamide](/img/structure/B6536183.png)







